An In-depth Technical Guide to the Physical Properties of 3-Cyanobenzylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Cyanobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 3-Cyanobenzylamine hydrochloride (CAS Number: 40896-74-0). Understanding these fundamental characteristics is paramount for its effective application in research, chemical synthesis, and pharmaceutical development. This document moves beyond a simple data sheet to offer insights into the practical implications of these properties.
Chemical Identity and Structure
3-Cyanobenzylamine hydrochloride is the salt form of 3-cyanobenzylamine, resulting from the reaction of the basic amino group with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in medicinal chemistry to enhance the stability and aqueous solubility of amine-containing compounds.
Molecular Structure:
The structure consists of a benzylamine core with a nitrile (-C≡N) group at the meta-position of the benzene ring. The positive charge on the ammonium group is balanced by a chloride counter-ion.
Caption: Chemical structure of 3-Cyanobenzylamine hydrochloride.
Synonyms: 3-(Aminomethyl)benzonitrile hydrochloride, m-Cyanobenzylamine hydrochloride[1].
Core Physical Properties
The physical state and solubility of a compound are critical determinants of its handling, formulation, and biological availability.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂ | [2][3] |
| Molecular Weight | 168.62 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | Not available for the hydrochloride salt. The free base, 3-Cyanobenzylamine, has a melting point of 102-103 °C. It is anticipated that the hydrochloride salt will have a significantly higher melting point. | |
| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 115 °C at 1 mmHg. | |
| Solubility | As a hydrochloride salt of a primary amine, it is expected to have enhanced solubility in water compared to its free base.[5] While specific quantitative data is not readily available, its structural analogue, 4-(aminomethyl)benzonitrile hydrochloride, is soluble in DMSO. |
Rationale for Use of the Hydrochloride Salt
The decision to utilize the hydrochloride salt form in research and development is a deliberate one, driven by several key advantages over the free base.
Caption: Rationale for converting the free base to the hydrochloride salt.
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Expertise & Experience: The primary amine in 3-cyanobenzylamine is basic and can be prone to oxidation or reaction with atmospheric carbon dioxide. Conversion to the hydrochloride salt protects the amine group, leading to a more stable and crystalline solid with a longer shelf-life. This solid form is also generally less odorous and easier to weigh and handle accurately compared to the often-oily free base.
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Trustworthiness: The enhanced solubility of the hydrochloride salt in aqueous and polar protic solvents is critical for many applications, including the preparation of stock solutions for biological assays and aqueous-phase chemical reactions. This property ensures more reliable and reproducible experimental results.
Spectral Data Insights (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm). The meta-substitution pattern will lead to distinct signals for each proton.
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Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet is expected for the two protons of the aminomethyl group, likely in the range of δ 3.8-4.2 ppm.
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Amine Protons (-NH₃⁺): The three protons of the ammonium group would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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Nitrile Carbon (-C≡N): A signal in the range of δ 118-125 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the nitrile group and the carbon attached to the aminomethyl group will have characteristic chemical shifts.
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Methylene Carbon (-CH₂-): A signal in the range of δ 40-45 ppm.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt.
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C≡N Stretching: A sharp, medium-intensity peak around 2230 cm⁻¹.
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C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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N-H Bending: A band around 1500-1600 cm⁻¹.
Safety, Handling, and Storage
As a prudent laboratory practice, 3-Cyanobenzylamine hydrochloride should be handled with care, assuming it to be a potentially hazardous substance.
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
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Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as the compound is likely hygroscopic.
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Toxicity: While specific toxicity data for the hydrochloride salt is limited, related compounds are known to be harmful if swallowed or in contact with skin.
Experimental Protocols: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stock solution of 3-Cyanobenzylamine hydrochloride for research applications.
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
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3-Cyanobenzylamine hydrochloride
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Anhydrous DMSO
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Calibrated analytical balance
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Volumetric flask (e.g., 10 mL)
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Spatula
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Pipettes
Procedure:
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Calculation: Determine the mass of 3-Cyanobenzylamine hydrochloride required. For a 10 mM solution in 10 mL:
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Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
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Mass (g) = 0.010 mol/L × 0.010 L × 168.62 g/mol = 0.0016862 g (or 1.69 mg)
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Weighing: Accurately weigh approximately 1.69 mg of 3-Cyanobenzylamine hydrochloride using an analytical balance and transfer it to the 10 mL volumetric flask.
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Dissolution: Add approximately 5 mL of anhydrous DMSO to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.
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Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
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Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
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Storage: Transfer the stock solution to a labeled, airtight vial and store at -20°C for long-term use. For short-term use, storage at 2-8°C is acceptable.
Caption: Workflow for preparing a stock solution of 3-Cyanobenzylamine hydrochloride.
References
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Chemsrc. 3-Aminomethyl-benzonitrile hydrochloride. Available at: [Link]
-
PubChem. 3-Aminobenzonitrile. Available at: [Link]
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Lead Sciences. 3-(Aminomethyl)benzonitrile. Available at: [Link]
-
American Elements. 3-(Aminomethyl)benzonitrile. Available at: [Link]
-
Molbase. 3-(AMINOMETHYL)BENZONITRILE HYDROCHLORIDE. Available at: [Link]
-
BuyersGuideChem. 3-(Aminomethyl)benzonitrile. Available at: [Link]
-
IndiaMART. 3 Aminobenzonitrile. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
PubChemLite. 3-[(3-aminophenoxy)methyl]benzonitrile hydrochloride. Available at: [Link]
Sources
- 1. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
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